molecular formula C7H11FO2 B066453 Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate CAS No. 177564-61-3

Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate

Cat. No. B066453
CAS RN: 177564-61-3
M. Wt: 146.16 g/mol
InChI Key: IKWJPUDPGPUZQK-NTSWFWBYSA-N
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Description

Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate, also known as FPC, is a cyclopropane derivative that has gained significant attention in the scientific community for its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate is not fully understood. However, it is believed that Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate inhibits the activity of various enzymes, such as cytochrome P450 enzymes, by binding to their active sites. This inhibition results in a decrease in the activity of these enzymes, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins in the body. Additionally, Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate has been shown to inhibit the growth of cancer cells and to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity, which makes it suitable for various applications. Additionally, Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate has a relatively low toxicity, which makes it safe to use in lab experiments.
However, there are also limitations to the use of Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate in lab experiments. For example, Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate is not very soluble in water, which can limit its use in aqueous environments. Additionally, Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate. One direction is to further investigate its potential as an anticancer agent and to study its mechanism of action in cancer cells. Another direction is to explore its potential as an analgesic and anti-inflammatory agent and to study its effects in vivo.
Additionally, Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate can be used as a tool to study the mechanism of action of various enzymes and to develop new fluorescent probes for imaging biological systems. Furthermore, Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate can be used as a building block for the synthesis of novel materials, such as polymers and dendrimers.
In conclusion, Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and materials science. Its synthesis method is relatively straightforward, and it has several advantages for lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.

Synthesis Methods

The synthesis of Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate involves the reaction of cyclopropanecarboxylic acid with propyl alcohol and hydrogen fluoride. This reaction is carried out in the presence of a catalyst, such as boron trifluoride, at a specific temperature and pressure. The resulting product is then purified using various techniques, such as column chromatography, to obtain a high-purity Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate.

Scientific Research Applications

Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate has been investigated for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate has been studied for its potential as an analgesic and anti-inflammatory agent.
In biochemistry, Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate has been used as a tool to study the mechanism of action of various enzymes, such as cytochrome P450 enzymes. Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate has also been studied for its potential as a fluorescent probe for imaging biological systems.
In materials science, Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate has been investigated for its potential as a building block for the synthesis of novel materials, such as polymers and dendrimers.

properties

CAS RN

177564-61-3

Product Name

Propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

propyl (1R,2R)-2-fluorocyclopropane-1-carboxylate

InChI

InChI=1S/C7H11FO2/c1-2-3-10-7(9)5-4-6(5)8/h5-6H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

IKWJPUDPGPUZQK-NTSWFWBYSA-N

Isomeric SMILES

CCCOC(=O)[C@H]1C[C@H]1F

SMILES

CCCOC(=O)C1CC1F

Canonical SMILES

CCCOC(=O)C1CC1F

synonyms

Cyclopropanecarboxylic acid, 2-fluoro-, propyl ester, (1R-cis)- (9CI)

Origin of Product

United States

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